Ethyl 2-(azetidin-3-yl)acetate Ethyl 2-(azetidin-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14427728
InChI: InChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3
SMILES:
Molecular Formula: C7H13NO2
Molecular Weight: 143.18 g/mol

Ethyl 2-(azetidin-3-yl)acetate

CAS No.:

Cat. No.: VC14427728

Molecular Formula: C7H13NO2

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(azetidin-3-yl)acetate -

Specification

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
IUPAC Name ethyl 2-(azetidin-3-yl)acetate
Standard InChI InChI=1S/C7H13NO2/c1-2-10-7(9)3-6-4-8-5-6/h6,8H,2-5H2,1H3
Standard InChI Key SWLOGUOQYIIALV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1CNC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl 2-(azetidin-3-yl)acetate features an azetidine ring (a saturated four-membered ring with three carbon atoms and one nitrogen atom) substituted at the 3-position with an acetoxyethyl group. The IUPAC name, ethyl 2-(azetidin-3-yl)acetate, reflects this arrangement. Key identifiers include:

PropertyValue
Molecular FormulaC7H13NO2\text{C}_7\text{H}_{13}\text{NO}_2
Molecular Weight143.18 g/mol
Canonical SMILESCCOC(=O)CC1CNC1
InChI KeySWLOGUOQYIIALV-UHFFFAOYSA-N
PubChem CID54328202

The compact azetidine ring introduces significant ring strain, which influences both reactivity and potential interactions in biological systems .

Synthesis Methods and Optimization

Acylation of Azetidine Derivatives

A common route involves the acylation of 3-azetidinone with ethyl acetate under basic conditions. For example, reacting 3-azetidinone with ethyl chloroacetate in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) or sodium hydride (NaH\text{NaH}) yields ethyl 2-(azetidin-3-yl)acetate via nucleophilic substitution. The reaction mechanism proceeds through deprotonation of the azetidine nitrogen, followed by attack on the electrophilic carbon of ethyl chloroacetate.

Table 1: Comparison of Synthesis Methods

MethodReagents/ConditionsYield (%)Reference
Acylation of 3-azetidinoneEthyl chloroacetate, NaH\text{NaH}, THF, reflux~60–70
Nucleophilic substitutionAzetidine, ethyl chloroacetate, K2CO3\text{K}_2\text{CO}_3, DMF~50–65

Biological Activity and Mechanistic Insights

Anticancer Applications

The azetidine ring’s ability to intercalate into DNA or inhibit topoisomerases has spurred interest in anticancer applications. Molecular docking studies suggest that ethyl 2-(azetidin-3-yl)acetate may bind to the ATP-binding pocket of kinases, though experimental validation is pending.

Derivatives and Functionalization

Salt Formation

Ethyl 2-(azetidin-3-yl)acetate forms stable salts with sulfonic acids. For example, reaction with 4-methylbenzenesulfonic acid produces ethyl 2-(azetidin-3-yl)acetate;4-methylbenzenesulfonic acid (C14H21NO5S\text{C}_{14}\text{H}_{21}\text{NO}_5\text{S}, MW 315.38 g/mol), which enhances solubility for formulation purposes.

Ring-Opening Reactions

The strained azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. Treatment with hydrogen chloride (HCl\text{HCl}) in methanol generates ethyl 2-(3-aminopropyl)acetate, a precursor for polyamide synthesis.

Applications in Medicinal Chemistry

Building Block for Drug Discovery

The compound serves as a versatile intermediate in synthesizing kinase inhibitors and GPCR modulators. For instance, coupling with chromene derivatives (e.g., 2-(4-iodophenyl)-4-methyl-6-hydroxychromene) yields hybrid molecules with enhanced bioavailability .

Prodrug Development

Esterase-mediated hydrolysis of the ethyl ester group releases 2-(azetidin-3-yl)acetic acid, a potential prodrug strategy for targeted drug delivery.

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